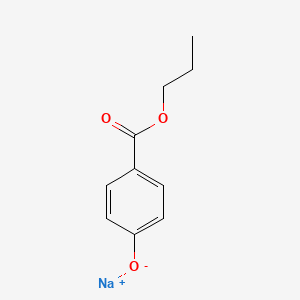
Sodium 2,4,5-trifluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,4,5-trifluorobenzoate is a chemical compound with the molecular formula C7H2F3NaO2. It is a white crystalline solid that is stable under normal temperature and pressure conditions. This compound is known for its low solubility in water but high solubility in organic solvents. It is commonly used as an intermediate in organic synthesis, as well as a surfactant and preservative .
Mechanism of Action
Target of Action
Sodium 2,4,5-Trifluorobenzoate is a chemical compound often used in organic synthesis as an important intermediate . The primary targets of this compound are the organic molecules that it interacts with during synthesis reactions .
Mode of Action
The compound’s mode of action is primarily through its role as a reactant in organic synthesis . It interacts with other molecules, facilitating the formation of new bonds and the creation of new compounds .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the particular synthesis reaction it is involved in . As an intermediate, it can participate in a variety of reactions, each with its own unique pathway and downstream effects .
Pharmacokinetics
As a chemical used in synthesis, its bioavailability would be less relevant than its reactivity and stability .
Result of Action
The result of this compound’s action is the formation of new organic compounds during synthesis . The specific molecular and cellular effects would depend on the compounds being synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4,5-trifluorobenzoate typically involves the reaction of benzoic acid or its derivatives with trifluoromethanesulfonic acid (or its derivatives). The process can be summarized in the following steps:
Formation of Trifluoromethanesulfonate Ester: Benzoic acid reacts with trifluoromethanesulfonic acid to form the corresponding benzoic acid trifluoromethanesulfonate ester.
Formation of Sodium Salt: The ester then reacts with sodium hydroxide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4,5-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different fluorinated aromatic compounds .
Scientific Research Applications
Sodium 2,4,5-trifluorobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Sodium 2,4,5-trifluorobenzoate can be compared with other fluorinated benzoates, such as:
- Sodium 2,3,4-trifluorobenzoate
- Sodium 2,3,5-trifluorobenzoate
- Sodium 2,3,6-trifluorobenzoate
Uniqueness: The unique positioning of the fluorine atoms in this compound imparts distinct chemical and physical properties compared to its analogs. This unique structure can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications .
Properties
CAS No. |
522651-48-5 |
|---|---|
Molecular Formula |
C7H3F3NaO2 |
Molecular Weight |
199.08 g/mol |
IUPAC Name |
sodium;2,4,5-trifluorobenzoate |
InChI |
InChI=1S/C7H3F3O2.Na/c8-4-2-6(10)5(9)1-3(4)7(11)12;/h1-2H,(H,11,12); |
InChI Key |
NSNIYNMTSGIPLI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)O.[Na] |
Key on ui other cas no. |
522651-48-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)


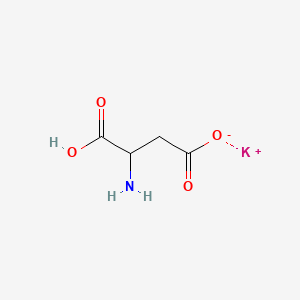
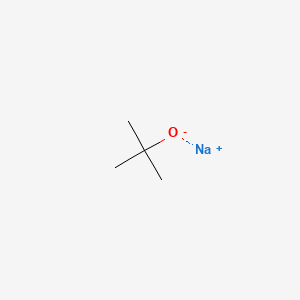

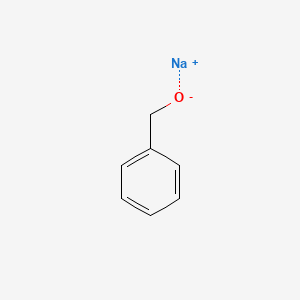
![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)
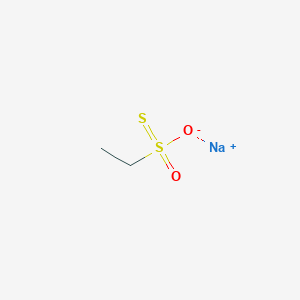


![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B1324494.png)
